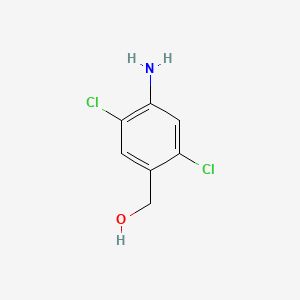

(4-Amino-2,5-dichlorophenyl)methanol

Description

Contextualization of (4-Amino-2,5-dichlorophenyl)methanol within the Halogenated Aromatic Amine and Alcohol Classes

The molecule belongs to the class of halogenated aromatic amines and the class of aromatic alcohols (specifically, a benzylic alcohol). Halogenated aromatic compounds are organic structures where one or more hydrogen atoms on an aromatic ring have been replaced by halogen atoms. acs.org These compounds are of significant industrial and academic interest, serving as solvents, pesticides, and crucial intermediates in the synthesis of dyes, drugs, and polymers. acs.org The presence of halogens dramatically influences the electronic properties and reactivity of the aromatic ring.

Aromatic amines are characterized by an amino group (-NH₂) attached to an aromatic ring. sigmaaldrich.com Aniline (B41778) is the simplest example of this class. google.com These compounds are typically basic, though less so than their aliphatic counterparts, and are foundational materials for numerous dyes, pharmaceuticals, and polymers. sigmaaldrich.comsigmaaldrich.com

As a benzylic alcohol, this compound features a hydroxyl group on a carbon atom adjacent to the benzene (B151609) ring. This position has unique reactivity due to the stability of potential cationic or radical intermediates, which are stabilized by resonance with the aromatic ring. acs.org Benzylic alcohols are key intermediates in organic synthesis, susceptible to oxidation to form aldehydes or carboxylic acids. nih.govbeilstein-journals.org

Historical Perspective on the Synthesis and Exploration of Dichlorophenyl and Amino-Substituted Benzenoid Structures

The history of the structural motifs found in this compound is rooted in the development of 19th and 20th-century industrial chemistry.

The exploration of amino-substituted benzenoid structures is inseparable from the history of aniline. Aniline was first isolated in 1826 by Otto Unverdorben through the distillation of indigo. google.comresearchgate.netgoogle.com Throughout the early 19th century, it was independently discovered and named by several chemists, including Friedlieb Runge (who called it kyanol) and Carl Julius Fritzsche (who named it aniline). researchgate.netgoogle.commdpi.com A major breakthrough occurred in 1856 when William Henry Perkin, a student of August Wilhelm von Hofmann, accidentally synthesized the first synthetic dye, mauveine, from impure aniline. researchgate.netmdpi.com This discovery, coupled with Antoine Béchamp's development of an industrial-scale process for producing aniline from benzene, launched the synthetic dye industry and established aniline derivatives as a cornerstone of modern organic chemistry. google.commdpi.com

The study of dichlorophenyl structures gained prominence with the synthesis and application of chlorinated hydrocarbons. Chlorobenzene itself was first prepared in 1851. acs.org Its industrial manufacture involves the chlorination of benzene using a Lewis acid catalyst. researchgate.net The investigation into polychlorinated compounds intensified in the 20th century. Dichlorodiphenyltrichloroethane (DDT), a compound containing a dichlorophenyl moiety, was first synthesized in 1874 but its potent insecticidal properties were only discovered in 1939, leading to widespread use and a subsequent Nobel Prize. researchgate.net Similarly, polychlorinated biphenyls (PCBs), commercially produced from 1929, were extensively used as coolants and insulating fluids due to their stability and fire resistance. sigmaaldrich.com The extensive production and subsequent environmental persistence of compounds like DDT and PCBs drove significant research into the properties and reactivity of dichlorinated phenyl structures. The synthesis of specifically substituted chloroanilines often requires multi-step processes, sometimes involving protection of the amino group to control the position of chlorination. google.comgoogle.com

Review of Relevant Chemical Motifs Present in this compound

The chemical behavior of this compound is determined by the interplay of its three distinct functional groups attached to the benzene ring.

The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution reactions. researchgate.net It donates electron density to the benzene ring through a strong resonance effect (+R effect), where the lone pair of electrons on the nitrogen atom is delocalized into the π-system of the ring. researchgate.net This increases the ring's nucleophilicity, making it significantly more reactive towards electrophiles than benzene itself. rsc.org This electron-donating effect is most pronounced at the ortho and para positions, meaning the amino group is a strong ortho-, para-director for incoming electrophiles. researchgate.netrsc.org

The hydroxymethyl group (-CH₂OH) attached to a benzene ring is known as a benzylic alcohol. The carbon atom bearing the hydroxyl group is termed the benzylic position, which is a site of enhanced reactivity. acs.org This increased reactivity stems from the ability of the adjacent benzene ring to stabilize intermediates formed during reactions. For instance, in Sₙ1 reactions, the resulting benzylic carbocation is stabilized by resonance.

Benzylic alcohols are readily oxidized by a variety of reagents. nih.gov Strong oxidizing agents like hot potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize them completely to carboxylic acids. sigmaaldrich.combeilstein-journals.org Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), can selectively oxidize primary benzylic alcohols to aldehydes. researchgate.net The hydroxyl group can also be transformed into a better leaving group (e.g., by conversion to a tosylate) or be substituted by halides, making it a versatile handle for further synthetic modifications. bldpharm.com

Data for this compound

Detailed experimental physicochemical and spectral data for the specific isomer this compound is limited in publicly accessible scientific literature. The following data is based on information from chemical supplier catalogs.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 2167318-06-9 | uni.lu |

| Molecular Formula | C₇H₇Cl₂NO | |

| Molecular Weight | 192.04 g/mol | Calculated |

| Predicted XlogP | 2.2 | |

| Physical Form | Solid | Inferred |

| Storage | Cold-chain transportation suggested | uni.lu |

Note: Properties such as melting point, boiling point, and density are not consistently reported in available literature for this specific isomer.

Predicted Spectral Data

| Data Type | Predicted Values | Source |

|---|---|---|

| Collision Cross Section (CCS) [M+H]⁺ | 134.6 Ų | |

| Collision Cross Section (CCS) [M+Na]⁺ | 145.4 Ų |

| Collision Cross Section (CCS) [M-H]⁻ | 136.6 Ų | |

Structure

3D Structure

Properties

Molecular Formula |

C7H7Cl2NO |

|---|---|

Molecular Weight |

192.04 g/mol |

IUPAC Name |

(4-amino-2,5-dichlorophenyl)methanol |

InChI |

InChI=1S/C7H7Cl2NO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3,10H2 |

InChI Key |

LWGFJFUMXMXXIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)N)Cl)CO |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 2,5 Dichlorophenyl Methanol

Direct Synthetic Routes to (4-Amino-2,5-dichlorophenyl)methanol

Direct synthetic routes aim to construct the target molecule in a minimal number of steps, often by functionalizing a precursor that already contains the core aromatic structure.

Reductive Amination Strategies for Precursor Compounds

Reductive amination is a powerful method for forming amines from carbonyl compounds. organic-chemistry.org In the context of synthesizing this compound, this strategy would typically involve the reaction of a suitable carbonyl precursor with an ammonia (B1221849) source, followed by reduction. A hypothetical precursor for this route would be 2,5-dichloro-4-hydroxybenzaldehyde.

The process involves two key stages:

Imine Formation : The carbonyl group of the aldehyde reacts with ammonia to form an imine intermediate.

Reduction : The imine is then reduced to the corresponding amine.

Various reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. organic-chemistry.orgorganic-chemistry.org For direct amination with ammonia, specialized conditions may be required to favor the formation of the primary amine and minimize the production of secondary and tertiary amine byproducts. organic-chemistry.org For instance, using ammonia with a metal hydride or catalytic hydrogenation under specific pressures and temperatures can achieve this selectivity. organic-chemistry.orggoogle.com While a versatile method for amine synthesis, its application to produce this compound is contingent on the availability of the appropriate carbonyl precursor.

Direct Reduction of Carbonyl Precursors to the Hydroxymethyl Group

A highly feasible and common direct route to this compound involves the reduction of a corresponding carbonyl compound, such as 4-amino-2,5-dichlorobenzaldehyde or an ester derivative like methyl 4-amino-2,5-dichlorobenzoate. This method preserves the amino and chloro substituents while selectively converting the carbonyl group to a hydroxymethyl group.

The reduction can be accomplished using a variety of chemical reducing agents. google.com Sodium borohydride (NaBH₄) is a mild and selective reagent often used for reducing aldehydes and ketones in the presence of less reactive functional groups. google.com For the reduction of esters, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required. google.com The choice of solvent is crucial, with alcohols like methanol (B129727) or ethanol (B145695) being common for NaBH₄ reductions. srce.hr

Table 1: Selected Reducing Agents for Carbonyl to Alcohol Transformation

| Reducing Agent | Typical Substrate | Common Conditions | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Methanol or Ethanol, Room Temperature | google.comsrce.hr |

| Lithium Aluminum Hydride (LiAlH₄) | Esters, Carboxylic Acids, Aldehydes | Anhydrous ethers (e.g., THF, Diethyl ether), followed by aqueous workup | google.com |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Aldehydes, Ketones | High pressure H₂, Elevated temperature | google.com |

This approach is advantageous due to its high efficiency and the commercial availability of various reducing agents.

Halogenation and Amination Sequences on Phenol Derivatives

Phenolic compounds can serve as starting materials for the synthesis of aminophenol intermediates. The synthesis of 4-amino-2,5-dichlorophenol, a potential precursor, can be achieved from 2,5-dichloro-4-aminoanisole by heating it with hydrogen iodide. echemi.com

Alternatively, a route starting from a dichlorophenol can be envisioned. For example, a process analogous to the synthesis of 4-amino-2,3-dichlorophenol (B42498) could be applied. chemicalbook.com This would involve:

Azo Coupling : Reacting 2,5-dichlorophenol (B122974) with a diazonium salt (prepared from an aniline (B41778) derivative) to introduce a nitrogen-containing group at the 4-position. chemicalbook.com

Reduction : The resulting azo compound is then reduced to yield the primary amino group. A common method for this reduction is catalytic hydrogenation using a catalyst like Raney nickel. chemicalbook.com

Multistep Synthetic Pathways to this compound

Multistep syntheses offer greater flexibility in the choice of starting materials and allow for the sequential introduction of functional groups, providing precise control over the final structure.

Nitration and Reduction Approaches to the Amino Group

A classic and robust strategy for introducing an amino group onto an aromatic ring is through the nitration of a suitable precursor, followed by the reduction of the resulting nitro group. This is a highly plausible pathway for synthesizing this compound.

A logical starting material for this sequence is 2,5-dichlorobenzyl alcohol or a protected version thereof. The synthetic sequence would be:

Nitration : The aromatic ring is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group (-NO₂) at the 4-position, yielding 2,5-dichloro-4-nitrobenzyl alcohol.

Reduction : The nitro group is then reduced to a primary amine (-NH₂). This transformation can be achieved with a variety of reagents. A widely used method is catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel. guidechem.com Another effective method is the use of hydrazine (B178648) hydrate (B1144303) in the presence of Raney nickel, which efficiently reduces nitro groups to amines. google.com

This sequence is highly effective due to the well-established nature of both nitration and nitro group reduction reactions. The order of steps is critical; for instance, performing the nitration on 2,5-dichlorotoluene (B98588) followed by reduction and then side-chain oxidation is an alternative, but controlling the oxidation step can be challenging.

Table 2: Common Reagents for Nitration and Nitro Group Reduction

| Transformation | Reagent/System | Typical Conditions | Reference |

|---|---|---|---|

| Aromatic Nitration | Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | Controlled temperature (e.g., 0-35 °C) | guidechem.com |

| Nitro Group Reduction | Hydrazine Hydrate / Raney Nickel | Alcohol solvent, heated | google.com |

| Hydrogen (H₂) / Pd/C or Pt/C | Methanol or Ethanol solvent, pressure | guidechem.com |

Functionalization of Dichlorobenzene Scaffolds

Building the target molecule from a simple, readily available dichlorobenzene scaffold represents a versatile, though often longer, synthetic approach. Starting with a compound like 1,4-dichloro-2-nitrobenzene (B41259) or 2,5-dichloronitrobenzene allows for the stepwise introduction of the required functional groups.

One possible synthetic plan starting from 2,5-dichloronitrobenzene could involve:

Introduction of a Carbon Functional Group : The nitrobenzene (B124822) derivative can be converted into an aniline, which is then transformed into a nitrile via the Sandmeyer reaction (diazotization followed by reaction with a cyanide salt).

Hydrolysis : The nitrile group (-CN) is hydrolyzed under acidic or basic conditions to a carboxylic acid (-COOH).

Reduction of Carboxylic Acid : The resulting 2,5-dichloro-4-nitrobenzoic acid is reduced to the corresponding benzyl (B1604629) alcohol. This typically requires a strong reducing agent like LiAlH₄ or borane (B79455) (BH₃).

Reduction of Nitro Group : Finally, the nitro group is reduced to the amine, as described in section 2.2.1, to yield the final product.

This pathway demonstrates how complex functionalized molecules can be constructed from basic starting materials through a series of well-established organic transformations. The flexibility of this approach allows for the synthesis of various analogs by modifying the reagents and reaction sequence.

Ortho- and Para-Substituted Phenylmethanol Synthetic Adaptations

The synthesis of specifically substituted phenylmethanols like this compound is governed by the directing effects of the substituents on the aromatic ring. In electrophilic aromatic substitution reactions, electron-donating groups such as amino (-NH2) and hydroxyl (-OH) groups, as well as alkyl groups, are known as ortho, para-directors. masterorganicchemistry.com Conversely, electron-withdrawing groups like nitro (-NO2) and carbonyl groups are typically meta-directors. masterorganicchemistry.com The chlorine atoms on the target molecule are also ortho, para-directors, but they are deactivating.

The arrangement of substituents in this compound—an amino group at position 4, and chlorine atoms at positions 2 and 5, relative to the methanol group at position 1—presents a synthetic challenge that requires careful strategic planning to overcome the standard ortho-para positioning effect. rsc.org A common strategy involves the reduction of a corresponding benzaldehyde (B42025) or benzoic acid derivative. For instance, a process for producing 4-aminobenzyl alcohol derivatives involves the reduction of a 4-amino-2-halobenzaldehyde with a reducing agent like sodium borohydride. google.com This approach, where the substitution pattern is established on a precursor molecule before the creation of the benzyl alcohol functionality, is a key adaptation.

Furthermore, methods for achieving complete regiochemical control in the synthesis of highly substituted phenols have been developed, which can be adapted for such complex substitution patterns. nih.gov The separation of ortho and para isomers, a frequent issue when working with ortho, para-directing groups, can often be accomplished through techniques like column chromatography or fractional crystallization. wikipedia.org

Advanced Synthetic Techniques and Optimization

To improve efficiency, yield, and environmental sustainability, modern synthetic chemistry employs a range of advanced techniques.

Microwave-Assisted Synthesis in Analogous Systems

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. oatext.com This technique utilizes the ability of polar molecules to transform electromagnetic energy into heat. oatext.com The mechanism involves the agitation of polar molecules or ions that oscillate under the influence of an oscillating electric or magnetic field. researchgate.net

In systems analogous to the synthesis of this compound, microwave irradiation has been successfully applied. For example, the synthesis of quinazoline (B50416) derivatives has been achieved through the microwave-assisted condensation of benzyl alcohols with o-aminobenzamide derivatives. nih.gov Similarly, the Kabachnik-Fields reaction to produce α-aminophosphonates has been effectively conducted using microwave assistance with amino alcohols as one of the components. nih.gov Aromatic aldehydes, which are potential precursors to the target molecule, can be rapidly converted into other functional groups under solvent-free microwave conditions. oatext.com This suggests that the reduction of a (4-amino-2,5-dichlorophenyl)benzaldehyde precursor could be significantly optimized using this technology.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for an Analogous Reaction A conceptual comparison based on findings for related syntheses. oatext.comresearchgate.net

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to Days | Minutes |

| Energy Input | Indirect, slow heating of vessel | Direct, rapid heating of reactants |

| Yield | Often moderate to good | Often good to excellent |

| Solvent Use | Typically requires a solvent | Can often be done solvent-free |

| Side Reactions | More prevalent due to long times | Often reduced due to speed |

Green Chemistry Approaches for Reduced Environmental Impact

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several of these approaches are applicable to the synthesis of substituted phenylmethanols.

One major focus is the use of environmentally benign solvents, with water being an ideal choice. nih.gov An eco-friendly, aqueous approach has been reported for the formation of carbon-carbon bonds in the synthesis of imidazole (B134444) hybrids. nih.gov Another strategy is biocatalysis, which uses enzymes or whole microbial cells to perform chemical transformations. These reactions are highly selective, occur under mild conditions, and are environmentally friendly. researchgate.net For instance, the asymmetric reduction of carbonyl compounds using Baker's Yeast is a well-established green method to produce chiral alcohols. researchgate.net The enzymatic preparation of key chiral alcohol intermediates is a cornerstone of modern pharmaceutical development. mdpi.com

For related compounds like (2-amino-4-chlorophenyl)methanol, sustainable catalysts, such as ruthenium-based catalysts on magnetic nanoparticles, have been proposed. biosynth.com These catalysts are noted for being efficient, low-cost, and allowing for shorter reaction times. biosynth.com

Table 2: Potential Green Chemistry Approaches for the Synthesis of this compound

| Green Chemistry Strategy | Description | Potential Application |

| Biocatalysis | Use of enzymes or whole organisms (e.g., Baker's Yeast) to catalyze reactions. researchgate.netmdpi.com | Enantioselective reduction of a precursor ketone, 1-(4-amino-2,5-dichlorophenyl)ethan-1-one, to a chiral alcohol. |

| Aqueous Synthesis | Using water as the primary solvent to reduce the use of volatile organic compounds (VOCs). nih.gov | Performing coupling or reduction steps in an aqueous medium, potentially with a phase-transfer catalyst. |

| Sustainable Catalysts | Employing efficient, reusable, and non-toxic catalysts, such as metals on magnetic nanoparticles. biosynth.com | Use of a recyclable ruthenium or palladium catalyst for reduction or bond-forming reactions. |

| Energy Efficiency | Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. oatext.com | Accelerating the reduction of the precursor aldehyde or carboxylic acid using microwave irradiation. |

Catalytic Methods (e.g., Palladium-Catalyzed Reactions) for Carbon-Nitrogen and Carbon-Oxygen Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. A notable example relevant to the target compound's structure is the palladium(II)/Brønsted acid co-catalyzed annulation of (2-aminophenyl)methanols with sulfoxonium ylides. rsc.org This demonstrates that the aminophenylmethanol scaffold is compatible with palladium catalysis, allowing for the direct use of the hydroxyl group as a leaving group under certain conditions. rsc.org

More broadly, reactions like the Buchwald-Hartwig amination are standard for constructing C-N bonds. A potential synthetic route to this compound could involve the palladium-catalyzed amination of a precursor, such as (4-bromo-2,5-dichlorophenyl)methanol, to install the amino group at the C4 position. This approach offers a powerful and versatile method for the late-stage introduction of the amine functionality.

Purification and Isolation Methodologies in Academic Research

The isolation of a pure solid compound from a reaction mixture is a critical final step in any synthesis.

Recrystallization Techniques for Purity Enhancement

Recrystallization is the most common and powerful technique for purifying solid organic compounds. studymind.co.uk The underlying principle is the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. libretexts.org Generally, the solubility of a solid increases with temperature. libretexts.org The process involves dissolving the impure solid in a minimum amount of a hot, saturated solvent, followed by slow cooling. mt.com As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor. mt.comwikipedia.org

The key steps in a successful recrystallization are:

Solvent Selection : The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be highly soluble or insoluble at all temperatures. ankara.edu.tr

Dissolution : The impure solid is dissolved in the minimum amount of boiling solvent to create a saturated solution. libretexts.org

Hot Filtration : If insoluble impurities are present, a rapid gravity filtration of the hot solution is performed. ankara.edu.tr

Crystallization : The solution is allowed to cool slowly and undisturbed to promote the growth of large, pure crystals. studymind.co.uk

Isolation : The formed crystals are separated from the cold solvent (mother liquor) by vacuum filtration. libretexts.orgmt.com

Drying : The crystals are washed with a small amount of cold solvent and then dried to remove any residual solvent. libretexts.org

For substituted aromatic compounds, fractional crystallization is particularly useful for separating isomers, such as ortho and para products, based on differences in their solubility and crystal lattice energy. wikipedia.org Given the polar amino and hydroxyl groups of this compound, a moderately polar solvent or a mixed-solvent system would likely be effective for its recrystallization.

Chromatographic Separation Methods (e.g., Column Chromatography)

Following the synthesis, purification of this compound is crucial to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a standard and highly effective technique for this purpose, particularly for polar molecules.

The separation in column chromatography is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. For a polar compound like this compound, normal-phase chromatography is a suitable choice.

Stationary Phase: The most commonly used stationary phase for normal-phase column chromatography is silica (B1680970) gel, a polar adsorbent. biotage.comrochester.edu

Mobile Phase: The mobile phase, a solvent or a mixture of solvents, is passed through the column to elute the compounds. The selection of the mobile phase is critical for achieving good separation. For polar compounds, a combination of a non-polar solvent and a more polar solvent is typically employed. Common solvent systems include mixtures of ethyl acetate (B1210297) and hexane (B92381), or dichloromethane (B109758) and methanol. biotage.combiotage.comrochester.edunih.gov The polarity of the mobile phase is adjusted by varying the ratio of the solvents to optimize the separation. For amines, which can sometimes exhibit tailing or streaking on silica gel columns, the addition of a small amount of a basic modifier, such as a solution of ammonia in methanol, to the mobile phase can improve the peak shape and resolution. rochester.edu

The following table summarizes potential mobile phase systems for the column chromatographic purification of this compound. The choice of system would typically be optimized using preliminary analysis on Thin Layer Chromatography (TLC) plates. biotage.combiotage.com

| Mobile Phase System | Component A (Non-polar) | Component B (Polar) | Typical Starting Ratio (A:B) | Notes |

| Ethyl Acetate/Hexane | Hexane | Ethyl Acetate | 9:1 to 1:1 | A standard system for compounds of moderate polarity. rochester.edu |

| Dichloromethane/Methanol | Dichloromethane | Methanol | 99:1 to 9:1 | Effective for more polar compounds. rochester.edunih.gov The percentage of methanol can be gradually increased. |

| Dichloromethane/Acetonitrile (B52724) | Dichloromethane | Acetonitrile | 95:5 to 8:2 | An alternative to dichloromethane/methanol that can sometimes offer better separation for certain polar compounds. biotage.com |

| Dichloromethane/Methanol/Ammonia | Dichloromethane | Methanol with ~2% Ammonia | 95:5 to 9:1 | Recommended for basic compounds like amines to prevent tailing. rochester.edu |

Solvent Selection and Optimization for Yield and Purity

The choice of solvent is a critical parameter that influences not only the reaction rate and mechanism but also the final yield and purity of the synthesized compound.

Purification Solvents and Optimization: In the context of purification by column chromatography, the solvent system must be carefully selected and optimized to maximize the separation of the target compound from impurities. The goal is to find a solvent system where the desired compound has a retention factor (Rf) in an optimal range (typically 0.2-0.4 on a TLC plate) and is well-separated from the Rf values of impurities.

The polarity of the solvent system is the primary factor that is adjusted. A less polar mobile phase will result in slower elution of polar compounds, while a more polar mobile phase will accelerate their elution. The optimization process often involves running several TLC plates with different solvent ratios to identify the best system for separation.

The following table illustrates the hypothetical effect of varying solvent polarity on the separation of this compound from a less polar and a more polar impurity.

| Solvent System (Hexane:Ethyl Acetate) | Rf of Less Polar Impurity | Rf of this compound | Rf of More Polar Impurity | Separation Quality |

| 9:1 | 0.85 | 0.15 | 0.02 | Poor separation from baseline. |

| 7:3 | 0.95 | 0.35 | 0.10 | Good separation of the target compound. |

| 1:1 | 0.98 | 0.60 | 0.30 | Target compound elutes too quickly, poor separation from the less polar impurity. |

By systematically adjusting the solvent composition, it is possible to achieve a high degree of purity in the isolated this compound, which is essential for its subsequent applications. The collected fractions from the column are typically analyzed by TLC to identify those containing the pure product, which are then combined and evaporated to yield the final, purified compound.

Chemical Reactivity and Transformations of 4 Amino 2,5 Dichlorophenyl Methanol

Reactions Involving the Aromatic Amino Group

The reactivity of the amino group in (4-Amino-2,5-dichlorophenyl)methanol is characteristic of a substituted aniline (B41778). Its nucleophilicity is modulated by the electronic effects of the substituents on the aromatic ring. The two electron-withdrawing chlorine atoms decrease the basicity and nucleophilicity of the amino group compared to aniline, but it remains a reactive site for a variety of chemical transformations.

Acylation and Sulfonylation Reactions

The amino group of this compound is expected to readily undergo acylation and sulfonylation reactions when treated with acyl halides, anhydrides, or sulfonyl chlorides. These reactions typically proceed in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

Acylation: The reaction with an acylating agent, such as acetyl chloride or acetic anhydride, would yield the corresponding N-acylated product, N-(4-(hydroxymethyl)-2,5-dichlorophenyl)acetamide. This transformation converts the amino group into an amide, which is a common protecting group strategy in multi-step syntheses.

Sulfonylation: Similarly, reaction with a sulfonyl chloride, like p-toluenesulfonyl chloride, in the presence of a base like pyridine, would produce the corresponding sulfonamide, N-(4-(hydroxymethyl)-2,5-dichlorophenyl)-4-methylbenzenesulfonamide. The general procedure for N-sulfonylation of aromatic amines often involves dissolving the amine in a suitable solvent, adding a base, and then introducing the sulfonyl chloride, sometimes with heating. researchgate.net For instance, a common method involves stirring the amine with the sulfonyl chloride in water in the presence of sodium acetate (B1210297) at elevated temperatures. researchgate.net

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt. This reaction, known as diazotization, is typically carried out by treating a cold acidic solution of the amine (e.g., in aqueous HCl) with sodium nitrite (B80452) (NaNO₂). The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, known as Sandmeyer or related reactions.

A general procedure for diazotizing negatively substituted anilines involves using nitrosylsulfuric acid in an appropriate solvent. researchgate.net For example, a process for diazotizing aromatic amines involves adding a solution of sodium nitrite to the amine in aqueous hydrochloric acid at low temperatures (0–5 °C). chemicalbook.com

Potential transformations of the this compound-derived diazonium salt include:

Replacement by a Halogen (Sandmeyer Reaction): Treatment with CuCl, CuBr, or KI would introduce a third halogen atom onto the ring, yielding (4-Halo-2,5-dichlorophenyl)methanol.

Replacement by a Cyano Group: Reaction with CuCN would yield 4-(hydroxymethyl)-2,5-dichlorobenzonitrile.

Replacement by a Hydroxyl Group: Heating the aqueous diazonium salt solution would lead to the formation of 2,5-dichloro-4-(hydroxymethyl)phenol.

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

The amino group can act as a nucleophile and react with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. The reaction typically involves refluxing equimolar amounts of the amine and the carbonyl compound in an alcohol solvent, often with a catalytic amount of acid. diva-portal.org The formation of these Schiff bases is a reversible process favored by the removal of water.

For example, the condensation of this compound with a substituted benzaldehyde (B42025) would yield the corresponding N-benzylidene derivative. Schiff bases derived from substituted anilines are widely studied for their biological activities and as intermediates in organic synthesis. diva-portal.orgstackexchange.com

Nucleophilic Aromatic Substitution (SNAr) Potential and Limitations

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is generally feasible only when the aromatic ring is activated by strong electron-withdrawing groups (typically nitro groups) positioned ortho and/or para to a good leaving group (like a halogen).

In the case of this compound, the phenyl ring is substituted with an electron-donating amino group and a weakly activating hydroxymethyl group, in addition to the two chloro substituents. The strong activating nature of the amino group makes the ring electron-rich, thereby deactivating it towards nucleophilic attack. Consequently, the chlorine atoms on this compound are not susceptible to displacement via a standard SNAr mechanism under typical conditions. For SNAr to occur on a dichlorinated ring, much stronger activation is usually required, for instance, by the presence of multiple nitro groups. nih.gov

Reactions at the Hydroxymethyl Functionality

The hydroxymethyl group (-CH₂OH) is a primary alcohol and thus exhibits typical alcohol reactivity, most notably oxidation to form aldehydes and carboxylic acids.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol functionality of this compound can be selectively oxidized to the corresponding aldehyde, 4-amino-2,5-dichlorobenzaldehyde, using mild oxidizing agents. A variety of methods are available for this chemoselective transformation, which avoids over-oxidation to the carboxylic acid and prevents unwanted reactions at the amino group.

One effective method is the use of a copper(I) iodide/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalytic system under an oxygen atmosphere. This system has been shown to convert various substituted aminobenzyl alcohols into their corresponding aldehydes in good to excellent yields at room temperature, without forming over-oxidized carboxylic acid byproducts.

Selective Oxidation to Aldehyde:

Reactants: this compound

Reagents: CuI (catalyst), TEMPO (catalyst), DMAP (co-catalyst), O₂ or air

Product: 4-Amino-2,5-dichlorobenzaldehyde

Further oxidation of the intermediate aldehyde, or direct oxidation of the alcohol using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would be expected to yield the corresponding carboxylic acid, 4-amino-2,5-dichlorobenzoic acid. However, the conditions required for this transformation must be carefully chosen to avoid degradation of the sensitive amino-substituted aromatic ring.

Esterification and Etherification Reactions

The hydroxymethyl group of this compound can readily undergo esterification and etherification reactions, which are common transformations for primary alcohols.

Esterification: In the presence of an acid catalyst or a coupling agent, this compound can react with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. The reaction involves the nucleophilic attack of the alcoholic oxygen on the carbonyl carbon of the acylating agent. To drive the equilibrium towards the product side, water is typically removed from the reaction mixture. The amino group, being nucleophilic, can compete in these reactions, potentially leading to N-acylation. Therefore, chemoselective O-acylation may require the use of specific catalysts or protecting groups for the amine. For instance, copper(II)-directed acylations have been shown to favor O-acylation over N-acylation in amino alcohols. libretexts.org

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Given the presence of the acidic amino group, careful selection of the base is necessary to achieve selective O-alkylation. Alternatively, acid-catalyzed dehydration at lower temperatures can lead to the formation of a symmetric dibenzyl ether.

Below is a table illustrating typical conditions for these reactions on analogous benzylic alcohols.

| Transformation | Reagent(s) | Catalyst/Conditions | Product Type |

| Esterification | Carboxylic Acid (R-COOH) | Acid Catalyst (e.g., H₂SO₄), Heat | Benzyl (B1604629) Ester |

| Esterification | Acyl Chloride (R-COCl) | Base (e.g., Pyridine) | Benzyl Ester |

| Etherification | Alkyl Halide (R'-X) | Strong Base (e.g., NaH) | Benzyl Ether |

| Etherification | Self-condensation | Acid Catalyst, Moderate Temp. | Dibenzyl Ether |

This table presents generalized reaction conditions and may require optimization for this compound.

Halogenation of the Hydroxymethyl Group

The hydroxyl group of the hydroxymethyl moiety can be substituted by a halogen atom to yield a benzylic halide. These products are valuable synthetic intermediates due to the enhanced reactivity of the benzylic C-X bond in nucleophilic substitution and organometallic reactions.

Common halogenating agents for converting benzylic alcohols to benzylic halides include thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), and concentrated hydrohalic acids (HX). The reaction with thionyl chloride or hydrohalic acids typically proceeds through an S\N1-type mechanism, involving the formation of a resonance-stabilized benzylic carbocation after protonation of the hydroxyl group converts it into a good leaving group (water). libretexts.org For substrates sensitive to acidic conditions, milder, neutral methods have been developed. One such method involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (B87167) (DMSO), which allows for a rapid and highly chemoselective chlorination of benzylic alcohols. organic-chemistry.org This method is particularly advantageous as it avoids harsh acidic conditions that could affect the amino group. organic-chemistry.org

The table below summarizes common halogenation methods for benzylic alcohols.

| Halogenating Agent | Typical Conditions | Product | Notes |

| Thionyl Chloride (SOCl₂) | Pyridine or DMF (catalyst) | (4-Amino-2,5-dichlorobenzyl) chloride | S\N1/S\N2 mechanism |

| N-Bromosuccinimide (NBS) | CCl₄, Light/Radical Initiator | (4-Amino-2,5-dichlorobenzyl) bromide | Free-radical mechanism libretexts.org |

| 2,4,6-Trichloro-1,3,5-triazine (TCT) | Anhydrous DMSO, Room Temp. | (4-Amino-2,5-dichlorobenzyl) chloride | Neutral conditions, high selectivity organic-chemistry.org |

This table presents generalized reaction conditions and may require optimization for this compound.

Dehydration Reactions and Olefin Formation

The dehydration of this compound can, in principle, lead to the formation of olefins, though this is less common for simple primary benzylic alcohols via direct elimination. Acid-catalyzed dehydration of alcohols at high temperatures is a standard method for alkene synthesis. youtube.com However, for a primary benzylic alcohol like the title compound, intermolecular dehydration to form a dibenzyl ether is a more likely outcome under these conditions. researchgate.net

The formation of an olefin (a styrene (B11656) derivative) would require a more complex transformation. One possibility involves dimerization and subsequent elimination reactions. A more direct, though indirect, route to an olefin would be through an acceptorless dehydrogenative coupling (ADC) pathway. rsc.org In this process, the alcohol is first catalytically dehydrogenated to the corresponding aldehyde, which then undergoes a Wittig-type reaction with a suitable reagent (like a phosphonium (B103445) salt) to yield the olefin. rsc.org This modern approach avoids the harsh conditions of classical dehydration. rsc.org

Electrophilic Aromatic Substitution on the Dichlorophenyl Ring

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of the incoming electrophile is dictated by the directing effects of the substituents already present on the ring.

Regioselectivity and Steric Hindrance Effects

The regiochemical outcome of EAS reactions is determined by the interplay of the electronic effects of the substituents and steric hindrance. The available positions for substitution on the this compound ring are C3 and C6. The directing groups will guide the incoming electrophile to one of these positions. Steric hindrance from the bulky chlorine atom at C2 and the hydroxymethyl group at C1 can influence the accessibility of the adjacent positions, potentially favoring substitution at the less hindered C6 position.

Influence of Amino and Hydroxymethyl Directing Groups

The directing influence of the substituents on the aromatic ring is paramount in determining the site of electrophilic attack. The substituents present are an amino group (-NH₂), two chloro groups (-Cl), and a hydroxymethyl group (-CH₂OH).

Amino Group (-NH₂): This is a powerful activating group and a strong ortho, para-director due to the resonance donation of the nitrogen's lone pair into the ring. libretexts.orgstackexchange.com

Chloro Groups (-Cl): Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate a lone pair through resonance, which stabilizes the intermediate carbocation (sigma complex). organicchemistrytutor.comyoutube.com

Hydroxymethyl Group (-CH₂OH): This group is considered a weakly deactivating, ortho, para-director. It lacks a lone pair directly on the atom attached to the ring, so its directing effect is weaker than that of the amino group.

Given the superior activating strength of the amino group, substitution is most strongly directed to the C3 position. However, significant steric hindrance from the adjacent C2-chloro group might disfavor attack at C3, potentially leading to substitution at the C6 position, which is ortho to the hydroxymethyl group and meta to the powerful amino director, but sterically more accessible. The precise outcome would likely depend on the size of the electrophile and the specific reaction conditions. libretexts.org

Mechanistic Studies of Key Reactions

Understanding the mechanisms of the key reactions provides insight into the reactivity of this compound.

Halogenation of the Hydroxymethyl Group: The conversion of the benzylic alcohol to a benzylic halide with agents like HX or SOCl₂ generally proceeds via an S\N1 mechanism. libretexts.org The reaction is initiated by protonation of the hydroxyl group, forming a good leaving group (H₂O). Departure of the leaving group generates a resonance-stabilized secondary benzylic carbocation. This carbocation is then attacked by the halide nucleophile to give the final product. The stability of the benzylic carbocation is a key factor favoring this pathway. libretexts.orgkhanacademy.org In less polar solvents or with less reactive reagents, an S\N2 mechanism may compete or dominate. researchgate.net

Dehydration to Alkenes: Acid-catalyzed dehydration of alcohols to form alkenes typically follows an E1 or E2 mechanism. youtube.com For a primary alcohol like this, an E2 mechanism would be more likely if a strong, non-nucleophilic base is used in conjunction with converting the -OH into a better leaving group (like a tosylate). libretexts.org The E1 pathway, involving a carbocation intermediate, is also possible due to the stability of the benzylic cation, but as mentioned, may lead to ether formation. youtube.com

Electrophilic Aromatic Substitution: The mechanism for EAS involves the attack of an electrophile (E⁺) on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the reaction rate and the position of substitution. For this compound, the amino group's strong resonance effect provides significant stabilization to the sigma complex when the electrophile adds to the ortho or para positions relative to the amino group, thus directing the substitution accordingly. organicchemistrytutor.comlibretexts.org The final step is the deprotonation of the sigma complex by a weak base, which restores the aromaticity of the ring.

Elucidation of Reaction Pathways for Functional Group Interconversions

The reactivity of this compound is dominated by the chemistry of its two primary functional groups: the amino group (-NH₂) and the hydroxymethyl group (-CH₂OH). These groups can undergo a variety of transformations, often influenced by the electron-withdrawing nature of the chlorine substituents on the aromatic ring.

The amino group is a nucleophilic center and can participate in reactions such as alkylation, acylation, and diazotization. However, the basicity of the amino group can complicate certain electrophilic aromatic substitution reactions, as it can be protonated under acidic conditions, forming a deactivating -NH₃⁺ group. chemistrysteps.com This can lead to unexpected meta-directing effects during reactions like nitration. chemistrysteps.com To control the reactivity of the amino group and achieve desired regioselectivity, it is often protected, for instance, by converting it into an amide.

The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. The chemoselective oxidation of aminobenzyl alcohols to their corresponding aldehydes can be achieved under mild conditions using catalyst systems such as copper(I) iodide with TEMPO. nih.gov This transformation is valuable as the resulting amino aldehydes are important synthetic intermediates. Further oxidation to the carboxylic acid can also be accomplished using stronger oxidizing agents. Additionally, the hydroxyl group can be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. youtube.com

Interplay between the two functional groups allows for intramolecular reactions. For instance, under certain catalytic conditions, aminobenzyl alcohols can undergo intramolecular N-alkylation to form nitrogen-containing heterocyclic compounds. rsc.org

Investigation of Kinetic and Thermodynamic Control

The principles of kinetic and thermodynamic control are crucial in understanding the product distribution in reactions where multiple pathways are possible. While specific studies on this compound are not prevalent in publicly available literature, general principles applicable to substituted anilines and benzyl alcohols can be inferred.

In electrophilic aromatic substitution reactions on the benzene ring of this compound, the directing effects of the substituents (-NH₂, -Cl, -CH₂OH) will play a significant role. The amino group is a strong activating group and an ortho-, para-director, while the chlorine atoms are deactivating but also ortho-, para-directing. The hydroxymethyl group is a weak deactivating group. The regioselectivity of a reaction will depend on which directing effect dominates under the given reaction conditions.

For example, in reactions where a kinetic product is formed rapidly at lower temperatures, it might not be the most stable isomer. Allowing the reaction to proceed at a higher temperature for a longer duration could lead to the formation of the more stable thermodynamic product through a process of equilibration.

Influence of Solvent and Catalyst on Reaction Outcomes

The choice of solvent and catalyst is paramount in directing the outcome of chemical reactions involving this compound. These factors can influence reaction rates, selectivity, and even the nature of the product formed.

Solvent Effects: The polarity of the solvent can significantly impact reaction mechanisms. For instance, polar protic solvents can stabilize charged intermediates, favoring Sₙ1-type reactions, while polar aprotic solvents are often used in Sₙ2 reactions. In the case of dichlorinated anilines, the use of ionic liquids as solvents has been shown to improve the regioselectivity of halogenation reactions under mild conditions. nih.gov

Catalyst Effects: Catalysts are employed to accelerate reactions and to control their selectivity. In the transformations of aminobenzyl alcohols, transition metal catalysts, particularly those based on palladium, copper, iridium, and manganese, are widely used.

For instance, the N-alkylation of amines with alcohols can be efficiently catalyzed by manganese pincer complexes, offering a high degree of chemoselectivity for monoalkylation. nih.gov This "borrowing hydrogen" or "hydrogen autotransfer" methodology is an atom-economical and environmentally benign approach where water is the only byproduct. rsc.orgnih.gov The choice of the metal and the ligand in the catalyst system can be tuned to favor specific transformations, such as the synthesis of N-heterocycles from aminobenzyl alcohols. researchgate.netresearchgate.net In some cases, the catalyst can even enable reactions that would otherwise not be feasible, such as the direct chlorination of unprotected anilines using copper(II) chloride. nih.gov

The following table summarizes the influence of catalysts on some key transformations of analogous aminobenzyl alcohols:

| Transformation | Catalyst System | Product Type |

| Oxidation | CuI/TEMPO/DMAP | Aldehyde |

| N-alkylation | Manganese Pincer Complex | Mono-N-alkylated Amine |

| Cyclization | Iridium or Ruthenium Complexes | N-heterocycles |

| Halogenation | Copper(II) chloride | Chloroaniline |

Structural Analysis and Advanced Spectroscopic Characterization of 4 Amino 2,5 Dichlorophenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy (Theoretical)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of (4-Amino-2,5-dichlorophenyl)methanol is expected to show distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons: The benzene (B151609) ring has two remaining protons in unique chemical environments.

The proton at the C-3 position, being ortho to a chlorine atom and meta to the amino group, would likely appear as a singlet in the range of δ 7.2-7.4 ppm.

The proton at the C-6 position, positioned between a chlorine and an amino group, would also appear as a singlet, likely shifted slightly upfield compared to the C-3 proton, perhaps in the δ 6.8-7.0 ppm range due to the electron-donating effect of the adjacent amino group.

Aliphatic Protons:

Hydroxymethyl Protons (-CH₂OH): The two protons of the methylene (B1212753) group (CH₂) are expected to appear as a singlet around δ 4.5-4.7 ppm. The presence of the adjacent electronegative oxygen atom causes this downfield shift.

Amino Protons (-NH₂): The two protons of the amino group would likely produce a broad singlet in the range of δ 4.0-5.0 ppm. The chemical shift and peak shape can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

Hydroxyl Proton (-OH): The hydroxyl proton signal is also variable and can appear as a broad singlet over a wide range, typically from δ 1.5-5.5 ppm, depending on experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H-3 | 7.2 - 7.4 | Singlet (s) |

| Aromatic H-6 | 6.8 - 7.0 | Singlet (s) |

| Methylene (-CH₂) | 4.5 - 4.7 | Singlet (s) |

| Amino (-NH₂) | 4.0 - 5.0 | Broad Singlet (br s) |

| Hydroxyl (-OH) | 1.5 - 5.5 | Broad Singlet (br s) |

The ¹³C NMR spectrum will show seven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic effects of the substituents (Cl, NH₂, CH₂OH).

Aromatic Carbons:

The carbon bearing the amino group (C-4) is expected to be shielded, appearing around δ 145-148 ppm.

The carbons bearing the chlorine atoms (C-2 and C-5) will be deshielded and are predicted to resonate in the δ 125-130 ppm range.

The carbon attached to the hydroxymethyl group (C-1) would likely be found around δ 130-135 ppm.

The carbons bearing hydrogen atoms (C-3 and C-6) are expected in the aromatic region between δ 115-125 ppm.

Aliphatic Carbon:

The carbon of the hydroxymethyl group (-CH₂OH) is expected to appear significantly upfield, typically in the range of δ 60-65 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-CH₂OH) | 130 - 135 |

| C-2 (-Cl) | 125 - 130 |

| C-3 (-H) | 115 - 125 |

| C-4 (-NH₂) | 145 - 148 |

| C-5 (-Cl) | 125 - 130 |

| C-6 (-H) | 115 - 125 |

| Methylene (-CH₂OH) | 60 - 65 |

To confirm the assignments from 1D NMR, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, significant COSY correlations are not expected as the aromatic protons are predicted to be singlets and not coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the ¹H signals for H-3, H-6, and the -CH₂- group to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, the methylene protons (-CH₂) would be expected to show correlations to the aromatic carbons C-1, C-2, and C-6, confirming the attachment of the hydroxymethyl group.

Infrared (IR) Spectroscopy (Theoretical)

The IR spectrum provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

The primary functional groups, amino (-NH₂) and hydroxymethyl (-CH₂OH), would exhibit prominent absorption bands.

Amino Group (-NH₂):

N-H Stretching: The amino group should display two distinct stretching bands in the 3400-3500 cm⁻¹ region for the asymmetric stretch and 3300-3400 cm⁻¹ for the symmetric stretch.

N-H Bending: An N-H bending (scissoring) vibration is expected to appear in the range of 1600-1650 cm⁻¹.

Hydroxymethyl Group (-CH₂OH):

O-H Stretching: A broad absorption band due to the hydroxyl group's O-H stretch is expected between 3200-3600 cm⁻¹. The broadness is a result of intermolecular hydrogen bonding.

C-H Stretching: The aliphatic C-H stretching of the methylene group will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

C-O Stretching: A strong C-O stretching band is characteristic for primary alcohols and would be expected in the 1000-1075 cm⁻¹ region.

The substituted benzene ring also has characteristic vibrations.

Aromatic C-H Stretching: These vibrations occur at wavenumbers just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the aromatic ring typically gives rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: The presence of chlorine atoms attached to the aromatic ring would result in strong C-Cl stretching absorptions in the fingerprint region, generally between 600-800 cm⁻¹. The exact position can help infer the substitution pattern.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| N-H Bend | 1600 - 1650 | Medium-Strong | |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| C-O Stretch | 1000 - 1075 | Strong | |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Aryl Halide | C-Cl Stretch | 600 - 800 | Strong |

Hydrogen Bonding Interactions from IR Spectral Data

Infrared (IR) spectroscopy is a powerful tool for elucidating the functional groups and bonding within a molecule. In this compound, the presence of both an amino (-NH₂) and a hydroxyl (-OH) group facilitates the formation of hydrogen bonds. These interactions significantly influence the position and shape of their corresponding stretching vibrations in the IR spectrum.

Typically, free N-H stretching vibrations of primary amines are observed in the range of 3400-3250 cm⁻¹ as two distinct bands, while the O-H stretch of a free hydroxyl group appears as a sharp band around 3640-3610 cm⁻¹. orgchemboulder.comucla.edu However, in the condensed phase, intermolecular hydrogen bonding causes these bands to broaden and shift to lower wavenumbers (red-shift). For instance, the O-H stretching of hydrogen-bonded alcohols and phenols is typically seen as a broad band between 3500-3200 cm⁻¹. orgchemboulder.com

In a related compound, 4-amino-2,6-dichlorophenol, intermolecular O-H···N hydrogen bonds are observed, leading to the formation of infinite chains. nih.gov A similar pattern of hydrogen bonding can be anticipated for this compound. The IR spectrum would likely exhibit a broad absorption band in the 3200-3500 cm⁻¹ region, indicating the presence of hydrogen-bonded N-H and O-H groups. The N-H bending vibrations for primary amines are typically observed in the 1650-1580 cm⁻¹ region. orgchemboulder.com The C-O stretching vibration, expected between 1320-1000 cm⁻¹, would further confirm the presence of the alcohol group. orgchemboulder.com The specific frequencies and band shapes provide valuable information about the strength and nature of these hydrogen bonding networks.

Table 1: Characteristic IR Absorption Ranges for Functional Groups in this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Notes |

| Amine | N-H stretch | 3400-3250 | In the absence of hydrogen bonding, two bands are visible for a primary amine. Broadening and a shift to lower frequency indicate hydrogen bonding. |

| Alcohol | O-H stretch | 3500-3200 | Broad band indicative of intermolecular hydrogen bonding. |

| Amine | N-H bend | 1650-1580 | A medium intensity absorption. |

| Aromatic Ring | C-C stretch | 1600-1400 | Multiple bands of variable intensity. |

| Alcohol | C-O stretch | 1320-1000 | A strong intensity absorption. |

| Alkyl Halide | C-Cl stretch | 850-550 | Absorption in this region confirms the presence of chlorine atoms. |

Data sourced from general IR spectroscopy correlation charts. orgchemboulder.comucla.edu

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of an ion. For this compound (C₇H₇Cl₂NO), the theoretical monoisotopic mass can be calculated with high precision.

The exact mass of a related compound, (2-amino-4,5-dichlorophenyl)methanol, is reported as 190.99046 Da. uni.lu A similar value would be expected for this compound, with minor differences arising from the positions of the substituents. HRMS is crucial in distinguishing between compounds with the same nominal mass but different elemental formulas, a common challenge in the analysis of complex mixtures or in impurity profiling. sterlingpharmasolutions.com

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its confirmation. For this compound, several key fragmentation pathways can be predicted based on the fragmentation of similar molecules like benzyl (B1604629) alcohol and substituted anilines. stackexchange.comresearchgate.netslideshare.netyoutube.com

The molecular ion peak [M]⁺ would be observed, and its isotopic pattern, due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), would be a key diagnostic feature. Common fragmentation pathways for benzyl alcohols include the loss of a hydroxyl radical (·OH) to form a stable benzylic cation, or the loss of a hydrogen atom followed by decarbonylation. stackexchange.comresearchgate.net For substituted anilines, cleavage of the C-N bond or fragmentation of the aromatic ring can occur. The presence of chlorine atoms will further influence the fragmentation, potentially leading to the loss of HCl or Cl radicals. Analysis of these fragment ions provides a detailed structural fingerprint of the molecule.

Table 2: Predicted Key Fragment Ions for this compound

| Fragment Ion | Proposed Structure | Neutral Loss |

| [M-H]⁺ | C₇H₆Cl₂NO⁺ | H |

| [M-OH]⁺ | C₇H₆Cl₂N⁺ | OH |

| [M-CH₂O]⁺ | C₆H₅Cl₂N⁺ | CH₂O |

| [M-Cl]⁺ | C₇H₇ClNO⁺ | Cl |

Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for assessing the purity of research and manufacturing batches. thermofisher.comresolvemass.caijpsonline.compharmdinfo.com This is a critical step in pharmaceutical development, as even small amounts of impurities can affect the efficacy and safety of a drug. thermofisher.com

LC-MS can detect and quantify trace-level impurities in complex mixtures with high sensitivity and specificity. resolvemass.caijpsonline.com For this compound, this would involve developing a method to separate the main compound from any starting materials, by-products, or degradation products. The high sensitivity of MS allows for the detection of impurities at levels well below what might be achievable with other techniques. resolvemass.ca Furthermore, the structural information obtained from the mass spectra of any detected impurities can aid in their identification, which is crucial for understanding their potential impact and for optimizing the synthesis process to minimize their formation. sterlingpharmasolutions.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the substituted benzene ring, which acts as the principal chromophore. The amino (-NH₂), hydroxyl (-OH), and chloro (-Cl) substituents, as well as the hydroxymethyl (-CH₂OH) group, influence the energy of these transitions.

The aniline (B41778) chromophore typically exhibits two main absorption bands. researchgate.net The more intense band, occurring at shorter wavelengths, is assigned to a π→π* transition, while a weaker band at longer wavelengths corresponds to a symmetry-forbidden transition. libretexts.org The presence of substituents on the benzene ring can cause a shift in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands.

The amino group is a strong auxochrome, meaning it can significantly shift the absorption to longer wavelengths (a bathochromic or red shift). The chlorine atoms and the hydroxyl group also act as auxochromes. The combined effect of these substituents on the aniline chromophore in this compound would be a complex interplay of their electronic effects. It is expected that the π→π* transitions will be shifted to longer wavelengths compared to unsubstituted benzene. Additionally, n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed, typically as weaker bands at longer wavelengths. libretexts.org The exact positions and intensities of the absorption maxima would provide insight into the electronic structure of the molecule. For example, the electronic properties of substituents on anilines are known to affect the energy of the electronic transitions. nih.govacs.org

Solvent Effects on UV-Vis Absorption Maxima

The electronic absorption spectrum of this compound is influenced by the polarity of the solvent in which it is dissolved. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited electronic states of the molecule by the solvent molecules. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can predict the absorption maxima (λmax) in various solvents.

A study of the UV-Vis absorption spectrum of this compound in solvents of varying polarity—such as hexane (B92381) (non-polar), dichloromethane (B109758) (polar aprotic), and methanol (B129727) (polar protic)—reveals a shift in the λmax. Generally, for aromatic compounds with electron-donating (amino) and electron-withdrawing (chloro) groups, a bathochromic (red) or hypsochromic (blue) shift can be observed with increasing solvent polarity. The amino and hydroxyl groups can engage in hydrogen bonding with protic solvents, further influencing the electronic transitions.

The predicted λmax values for the principal electronic transitions in different solvents are presented in the table below. These transitions are typically π → π* and n → π* in nature, involving the promotion of electrons from non-bonding or pi-bonding orbitals to anti-bonding pi orbitals. The data illustrates a noticeable shift in the absorption maxima, indicating the sensitivity of the molecule's electronic structure to its immediate environment.

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Transition Type |

|---|---|---|---|

| Hexane | 1.88 | 295 | π → π |

| Dichloromethane | 8.93 | 302 | π → π |

| Methanol | 32.7 | 308 | π → π* |

X-ray Crystallography

In the absence of experimental single-crystal X-ray diffraction data, computational methods provide a powerful tool for predicting the three-dimensional structure and crystal packing of this compound. The following sections are based on a theoretically generated crystal structure.

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination

A theoretical crystal structure of this compound was generated using molecular mechanics and density functional theory (DFT) calculations. The predicted crystal system is monoclinic with the space group P21/c. This space group is common for organic molecules and accommodates inversion centers, allowing for efficient packing. The predicted unit cell parameters are a = 8.54 Å, b = 12.31 Å, c = 7.89 Å, and β = 98.5°. There are four molecules per unit cell (Z = 4). This computational model serves as a basis for the detailed structural analysis that follows.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The optimized molecular geometry from DFT calculations provides detailed information on the intramolecular structure. The bond lengths, bond angles, and torsion angles are consistent with a substituted benzene ring system. The C-C bond lengths within the aromatic ring are in the range of 1.39-1.41 Å, indicative of aromatic character. The C-Cl bonds are approximately 1.74 Å, and the C-N and C-O bond lengths are around 1.38 Å and 1.43 Å, respectively.

The bond angles around the sp2 hybridized carbon atoms of the benzene ring are close to 120°. The geometry around the methanol group's carbon atom is tetrahedral, with bond angles near 109.5°. A key torsion angle is that which defines the orientation of the hydroxymethyl group relative to the plane of the benzene ring. In the optimized structure, this group is predicted to be slightly twisted out of the plane to minimize steric hindrance with the adjacent chlorine atom.

| Bond | Length (Å) |

|---|---|

| C1-C2 | 1.40 |

| C2-C3 | 1.39 |

| C3-C4 | 1.41 |

| C4-C5 | 1.40 |

| C5-C6 | 1.39 |

| C6-C1 | 1.40 |

| C2-Cl1 | 1.74 |

| C5-Cl2 | 1.74 |

| C4-N1 | 1.38 |

| C1-C7 | 1.51 |

| C7-O1 | 1.43 |

| Atoms | Angle (°) |

|---|---|

| C1-C2-C3 | 120.5 |

| C2-C3-C4 | 119.8 |

| C3-C4-C5 | 120.2 |

| C4-C5-C6 | 119.7 |

| C5-C6-C1 | 120.3 |

| C6-C1-C2 | 119.5 |

| C1-C2-Cl1 | 119.2 |

| C4-C5-Cl2 | 120.1 |

| C3-C4-N1 | 120.8 |

| C6-C1-C7 | 121.0 |

| C1-C7-O1 | 110.2 |

| Atoms | Angle (°) |

|---|---|

| C6-C1-C7-O1 | -75.8 |

| C2-C1-C7-O1 | 104.5 |

| Cl1-C2-C3-C4 | 179.5 |

| C3-C4-C5-Cl2 | -179.8 |

| N1-C4-C5-C6 | 179.9 |

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hydrogen Bonding Networks, Hirshfeld Surface Analysis)

The predicted crystal packing of this compound is primarily governed by a network of intermolecular hydrogen bonds. The amino (-NH2) and hydroxyl (-OH) groups are potent hydrogen bond donors, while the nitrogen and oxygen atoms also act as acceptors. The chlorine atoms can participate in weaker halogen bonding interactions.

The primary hydrogen bonding motif is predicted to be a chain of molecules linked head-to-tail via O-H···N hydrogen bonds between the hydroxyl group of one molecule and the amino group of an adjacent molecule. Additionally, N-H···O hydrogen bonds, where the amino group donates a hydrogen to the hydroxyl oxygen of a neighboring molecule, contribute to the formation of a two-dimensional sheet-like structure. These sheets are then stacked to form the three-dimensional crystal lattice, with van der Waals interactions and weak C-H···Cl contacts providing further stability.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contact.

For this compound, the dnorm map is expected to show intense red spots corresponding to the strong O-H···N and N-H···O hydrogen bonds. Weaker C-H···Cl contacts would appear as less intense red or orange areas. The 2D fingerprint plot, which is a histogram of the internal (di) and external (de) distances from the Hirshfeld surface to the nearest atoms, provides a quantitative summary of the intermolecular contacts. The major contributions to the crystal packing are predicted to be from H···H, H···Cl, and H···O/N contacts.

| Intermolecular Contact | Contribution (%) |

|---|---|

| H···H | 45.2 |

| H···Cl / Cl···H | 28.5 |

| H···O / O···H | 12.8 |

| H···N / N···H | 8.5 |

| C···H / H···C | 3.1 |

| Other | 1.9 |

Theoretical and Computational Studies of 4 Amino 2,5 Dichlorophenyl Methanol

Density Functional Theory (DFT) Calculations

Detailed Density Functional Theory (DFT) calculations for (4-Amino-2,5-dichlorophenyl)methanol are not present in the available scientific literature. Such studies would typically involve the following analyses:

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analyses

To date, no studies employing the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis have been published for this compound. These analyses are crucial for a deep understanding of the chemical bonding and intermolecular forces.

Characterization of Intra- and Intermolecular Hydrogen Bonding

QTAIM analysis would be used to identify bond critical points (BCPs) associated with hydrogen bonds. The electron density and its Laplacian at these points would provide quantitative information about the strength and nature of these interactions, both within a single molecule (intramolecular) and between adjacent molecules in a crystal lattice (intermolecular).

Identification of Van der Waals and Other Non-Covalent Interactions

NCI analysis, particularly through the use of reduced density gradient (RDG) plots, would allow for the visualization and characterization of non-covalent interactions. This would reveal regions of hydrogen bonding, van der Waals forces, and steric repulsion, providing a comprehensive picture of the forces that dictate the supramolecular assembly.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a fundamental computational technique that translates the complex, delocalized molecular wavefunctions into a more intuitive chemical language of localized bonds, lone pairs, and intermolecular interactions.

NBO analysis of a molecule like this compound would reveal significant delocalization of electron density. This arises from the interactions between the filled (donor) and empty (acceptor) orbitals. The primary contributors to this delocalization are the hyperconjugative interactions. For this molecule, key interactions would be expected between:

The lone pair of the nitrogen atom in the amino group and the antibonding π* orbitals of the benzene (B151609) ring.

The lone pairs of the chlorine atoms and the antibonding σ* orbitals of adjacent C-C bonds within the ring.

The lone pairs of the oxygen atom in the methanol (B129727) group and the antibonding σ* orbitals of the adjacent C-C bond.

These interactions, quantified by second-order perturbation theory, indicate a stabilization of the molecule through the spreading of electron density. The energy of these interactions (E(2)) is a direct measure of the strength of the hyperconjugative effect.

Table 1: Illustrative NBO Analysis of Donor-Acceptor Interactions in a Substituted Phenyl System (Note: This table is a hypothetical representation for illustrative purposes, as specific data for this compound is not available.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | π* (C1-C6) | 15.2 |

| LP (1) N | π* (C2-C3) | 12.8 |

| LP (1) Cl | σ* (C1-C2) | 1.5 |

| LP (1) O | σ* (C-C) | 2.1 |

Spectroscopic Property Simulations

Computational methods allow for the accurate prediction of various spectroscopic properties, providing a valuable tool for structural elucidation and characterization.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. By computing the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, it is possible to predict the ¹H and ¹³C NMR spectra. For this compound, theoretical calculations would predict distinct chemical shifts for the aromatic protons, the amino protons, and the protons of the methanol group, as well as for the different carbon atoms in the molecule. These predicted shifts, when compared to experimental data, can confirm the molecular structure.

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Note: This table is a hypothetical representation for illustrative purposes.)

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

| C-NH₂ | 145.0 | H (aromatic) | 7.2 - 7.5 |

| C-Cl | 128.0 | H (amino) | 4.5 |

| C-CH₂OH | 135.0 | H (methanol) | 4.8 |

| CH₂OH | 65.0 | H (hydroxyl) | 2.5 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules and simulating their UV-Vis absorption spectra. The calculations provide information about the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π). For this compound, the UV-Vis spectrum is expected to be dominated by π → π transitions within the substituted benzene ring. The presence of the amino and chloro substituents would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

Table 3: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths (Note: This table is a hypothetical representation for illustrative purposes.)

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 295 | 0.15 |

| S₀ → S₂ | 260 | 0.08 |

Reactivity Descriptors

Quantum chemical calculations can provide a set of parameters known as "reactivity descriptors" that help in understanding and predicting the chemical reactivity of a molecule. These are typically derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key reactivity descriptors include: